(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Synthesis and Spectral Characterization
Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and characterized them using various spectroscopic methods. The study utilized density functional theory (DFT) for structural optimization and vibrational spectrum interpretation, investigating the equilibrium geometry, bonding features, and vibrational wave numbers. The molecular docking study aimed to understand the antibacterial activity of these compounds, highlighting the application in designing antibacterial agents (Shahana & Yardily, 2020).
Heterocyclic Compounds for Material Science and Pharmaceuticals
Nagaraju et al. (2018) reported the synthesis and crystal structure of a substituted thiophene compound, demonstrating its wide spectrum of biological activities and potential applications in material science, including as components in thin-film transistors and organic solar cells (Nagaraju et al., 2018).
Antitumor Activity
Bhole and Bhusari (2011) synthesized compounds with potential anticancer activity, including (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone, demonstrating inhibitory effects on various cancer cell lines. This research contributes to the development of new drug leads for cancer therapy (Bhole & Bhusari, 2011).
Fluorinated Compounds for Enhanced Photostability
Woydziak, Fu, and Peterson (2012) developed a method for synthesizing fluorinated fluorophores, improving their photostability and spectroscopic properties. This work is crucial for accessing a variety of novel fluorinated compounds with applications in fluorescence imaging and molecular probes (Woydziak et al., 2012).
Polymeric Materials with Enhanced Conductivity
Shi et al. (2017) explored the synthesis of poly(arylene ether sulfone)s with pendant quaternary ammonium groups for improved hydroxide conductivity and alkaline stability, demonstrating the potential of these materials in fuel cell applications (Shi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS2/c17-12-1-2-14(18)13(9-12)15-3-5-19(6-8-22-15)16(20)11-4-7-21-10-11/h1-2,4,7,9-10,15H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIGIQQLGLJHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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